![molecular formula C18H20N4 B4966740 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole
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Overview
Description
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole, also known as MTMB, is a chemical compound that has been widely studied in the scientific community. MTMB is a diazo compound that is often used in research to investigate its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole is not fully understood. However, it is believed that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole acts by inducing apoptosis, or programmed cell death, in cancer cells. 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has also been shown to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and Physiological Effects:
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and inhibit the growth of certain viruses. In vivo studies have shown that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can reduce inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. However, one limitation is that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can be difficult to work with due to its sensitivity to light and air.
Future Directions
There are a number of future directions for research on 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole. One area of interest is the development of 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole and how it interacts with biological systems. Additionally, research could focus on optimizing the synthesis and purification methods for 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole to improve its stability and ease of use in lab experiments.
Synthesis Methods
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can be synthesized through a multistep process that involves the reaction of 2,3,5,6-tetramethylphenyldiazonium tetrafluoroborate with 1-methyl-1H-benzimidazole in the presence of a base. The resulting product is then purified through a series of chromatography steps.
Scientific Research Applications
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. Research has shown that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole exhibits anti-inflammatory, anti-cancer, and anti-viral properties. 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has also been shown to have potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-11-10-12(2)14(4)17(13(11)3)20-21-18-19-15-8-6-7-9-16(15)22(18)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHHVYXVCPEGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N=NC2=NC3=CC=CC=C3N2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-yl)-(2,3,5,6-tetramethyl-phenyl)-diazene |
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